molecular formula C8H7N3O2 B2471762 2-(4-Azidophenyl)acetic acid CAS No. 62893-37-2

2-(4-Azidophenyl)acetic acid

Cat. No. B2471762
CAS RN: 62893-37-2
M. Wt: 177.163
InChI Key: QQKGBHZEZFKXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Azidophenyl)acetic acid” is a chemical compound with the molecular formula C8H7N3O2 . It has an average mass of 177.160 Da and a monoisotopic mass of 177.053833 Da .


Molecular Structure Analysis

The molecular structure of “2-(4-Azidophenyl)acetic acid” consists of 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The compound has a polar surface area of 50 Ų .


Physical And Chemical Properties Analysis

“2-(4-Azidophenyl)acetic acid” has several notable physical and chemical properties. It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It also has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

These applications highlight the versatility and potential impact of 2-(4-Azidophenyl)acetic acid in scientific research. If you need further details or additional applications, feel free to ask! 😊

Future Directions

One potential future direction for “2-(4-Azidophenyl)acetic acid” is its use in the photoimmobilisation of DNA . This could have significant implications for a variety of fields, including biochemistry and molecular biology .

properties

IUPAC Name

2-(4-azidophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKGBHZEZFKXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Azidophenyl)acetic acid

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